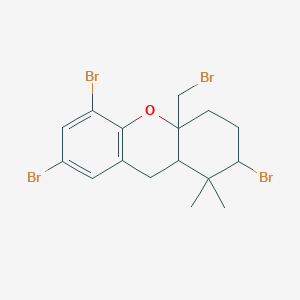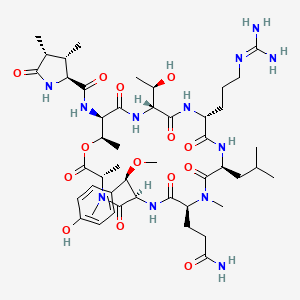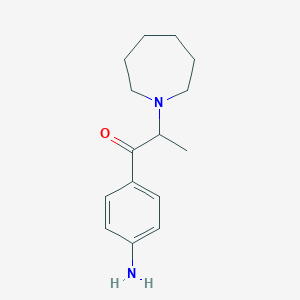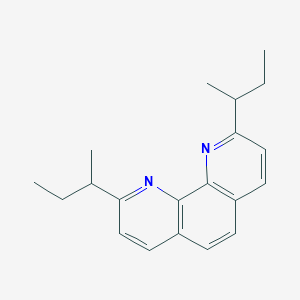
L-2-Aminooxy-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2-Aminooxy-3-phenylpropanoic acid: is a potent inhibitor of the enzyme L-phenylalanine ammonia-lyase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-2-Aminooxy-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of L-phenylalanine with hydroxylamine under specific conditions to introduce the aminooxy group . The reaction typically requires a controlled pH and temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions: L-2-Aminooxy-3-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
L-2-Aminooxy-3-phenylpropanoic acid exerts its effects by inhibiting the enzyme L-phenylalanine ammonia-lyase . This inhibition disrupts the phenylpropanoid pathway, which is crucial for various metabolic processes . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine: A precursor in the synthesis of L-2-Aminooxy-3-phenylpropanoic acid.
L-3-Phenyllactic acid: Another compound with similar structural features but different biological activities.
Uniqueness: this compound is unique due to its potent inhibitory effect on L-phenylalanine ammonia-lyase, making it a valuable tool in biochemical research . Its ability to modulate specific metabolic pathways sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(2S)-2-aminooxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |
InChI-Schlüssel |
BRKLOAHUJZWUQQ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)ON |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON |
Synonyme |
alpha-aminooxy-beta-phenylpropionic acid alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer L-alpha-aminooxy-beta-phenylpropionic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)





![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)





